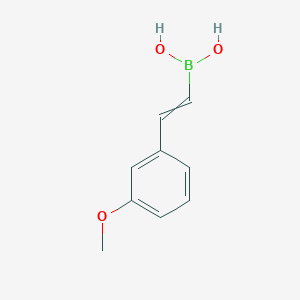

trans-2-(3-Methoxyphenyl)vinylboronic acid

Description

Evolution and Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. wikipedia.org Their journey from laboratory curiosities to cornerstone reagents began with the pioneering work of Herbert C. Brown on hydroboration in the 1950s, a discovery that earned him the Nobel Prize in Chemistry in 1979. nationalmedals.orgpurdue.edubritannica.com This reaction provided a novel method to convert alkenes into organoboranes, which could then be transformed into a variety of other functional groups with high stereo- and regioselectivity. wikipedia.orgreddit.com

The significance of organoboron chemistry was further cemented with the development of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979. wikipedia.orgrsc.org This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org The immense utility and broad applicability of this method in synthesizing complex molecules, particularly biaryls, styrenes, and polyolefins, were recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi. wikipedia.orgtamu.edunih.gov

Key advantages that underpin the widespread use of organoboron compounds include their general stability to air and moisture, low toxicity, and the environmentally benign nature of their byproducts. nih.govyoutube.com These features make them preferable to many other organometallic reagents and highly suitable for applications ranging from academic research to the large-scale industrial synthesis of pharmaceuticals and fine chemicals. wikipedia.orgyoutube.com

Strategic Importance of Vinylboronic Acids as Versatile Synthetic Intermediates

Within the broad class of organoboron reagents, vinylboronic acids and their ester derivatives hold a position of strategic importance. These compounds, which feature a boronic acid group attached to a carbon-carbon double bond, serve as highly versatile synthetic intermediates. nih.gov Their stability and predictable reactivity make them valuable building blocks for introducing vinyl groups into complex molecular architectures.

The primary application of vinylboronic acids is as coupling partners in the Suzuki-Miyaura reaction. rsc.orglibretexts.org This allows for the stereospecific construction of substituted styrenes, dienes, and other conjugated systems, which are common motifs in natural products and pharmaceutical agents. wikipedia.org The reaction conditions are generally mild and tolerate a wide array of functional groups, highlighting the versatility of this approach. nih.gov

Beyond their role in palladium-catalyzed couplings, vinylboronic acids participate in a range of other important transformations. They are precursors for the synthesis of vinyl halides and can be employed in other metal-catalyzed reactions, including those mediated by rhodium and copper. The development of new synthetic methods continues to expand the utility of these valuable intermediates, solidifying their role as a cornerstone of modern organic synthesis. nih.gov

Unique Structural and Electronic Features of trans-2-(3-Methoxyphenyl)vinylboronic Acid in the Context of Reactivity

This compound is a specific vinylboronic acid derivative whose reactivity is modulated by the electronic properties of its substituted phenyl ring. The molecule's structure consists of a boronic acid [-B(OH)₂] and a 3-methoxyphenyl (B12655295) group attached to opposite ends of a carbon-carbon double bond in a trans configuration.

The defining feature of this compound is the placement of the methoxy (B1213986) (-OCH₃) group at the meta position (C-3) of the phenyl ring. The electronic influence of a substituent on an aromatic ring is a combination of two factors: the inductive effect and the resonance effect. cutm.ac.inmsu.edu

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond framework. msu.edu

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring, an electron-donating resonance effect. msu.edu

In the case of this compound, the substituent is in the meta position. Resonance effects are most pronounced at the ortho and para positions and are significantly diminished at the meta position. nih.gov Consequently, the electron-donating resonance effect of the methoxy group does not effectively extend to the vinylboronic acid moiety. This leaves the electron-withdrawing inductive effect as the dominant electronic influence. nih.govcanada.ca This net electron withdrawal deactivates the aromatic ring slightly and influences the electrophilicity of the boron atom, which can affect the kinetics of the transmetalation step in cross-coupling reactions. libretexts.org This is in contrast to the isomeric trans-2-(4-methoxyphenyl)vinylboronic acid, where the para-methoxy group's strong electron-donating resonance effect dominates, leading to different reactivity patterns. researchgate.net

Interactive Table: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | trans-2-(4-Methoxyphenyl)vinylboronic acid | Vinylboronic acid |

| Molecular Formula | C₉H₁₁BO₃ | C₉H₁₁BO₃ scbt.com | C₂H₅BO₂ nih.gov |

| Molecular Weight | 177.99 g/mol | 177.99 g/mol scbt.com | 71.87 g/mol nih.gov |

| CAS Number | 214907-17-2 lms-lab.de | 72316-18-8 scbt.comsigmaaldrich.com | 4363-34-2 nih.gov |

| Melting Point | Data not available | 140-144 °C sigmaaldrich.com | Data not available |

| Pinacol (B44631) Ester CAS | 871125-68-7 chemcd.comlookchem.com | 185990-03-8 | 754242 |

Interactive Table: Comparison of Electronic Effects of Methoxy Substituents

| Position | Inductive Effect | Resonance Effect | Net Electronic Effect on Ring Reactivity |

| meta (-OCH₃) | Electron-withdrawing | Weakly electron-donating (minimal effect) | Net electron-withdrawing (deactivating) nih.gov |

| para (-OCH₃) | Electron-withdrawing | Strongly electron-donating | Net electron-donating (activating) cutm.ac.in |

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethenylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKLFIODENULHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Reactivity Profiles of Trans 2 3 Methoxyphenyl Vinylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

trans-2-(3-Methoxyphenyl)vinylboronic acid is a versatile coupling partner in palladium-catalyzed reactions, primarily the Suzuki-Miyaura cross-coupling, to form substituted stilbene (B7821643) and its derivatives. These products are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction is renowned for its stereospecificity, generally proceeding with retention of the vinyl group's configuration.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is a sequence of three fundamental steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide) to a palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgyoutube.com The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl. libretexts.org For vinylboronic acids, this step is known to proceed with retention of stereochemistry. libretexts.org

Transmetalation: This is a key step where the organic moiety from the boron atom is transferred to the palladium(II) complex. researchgate.netyoutube.com The presence of a base is crucial for this step to occur, as it activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org The vinyl group from the activated this compound displaces the halide on the palladium complex. This step also proceeds with retention of the stereochemistry of the vinyl partner. libretexts.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired stilbene derivative and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com This step is typically fast and irreversible. For reductive elimination to occur, the palladium complex usually adopts a cis conformation. youtube.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Intermediates |

| Oxidative Addition | A Pd(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(0) complex, Aryl-Pd(II)-Halide |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex. | Aryl-Pd(II)-Halide, Boronate, Di-organo-Pd(II) |

| Reductive Elimination | The two organic groups on the Pd(II) complex are coupled and eliminated. | Di-organo-Pd(II), Final Product, Pd(0) catalyst |

The transmetalation step, while seemingly straightforward, can proceed through two primary mechanistic pathways, the nuances of which depend on the specific reaction conditions.

Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate anion ([R-B(OH)₃]⁻). researchgate.netdeepdyve.com This activated boronate then reacts with the palladium(II)-halide complex, displacing the halide and transferring the vinyl group to the palladium center. researchgate.net This pathway is generally favored under conditions where the boronate species is readily formed.

Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This hydroxo-palladium species then reacts with the neutral boronic acid. The Lewis acidic boron atom coordinates to the palladium-bound hydroxide, facilitating the transfer of the vinyl group. Studies have suggested that for many Suzuki-Miyaura reactions, particularly those using weaker bases in aqueous media, the oxo-palladium pathway may be the dominant route.

The operative pathway is a subject of ongoing research and is likely influenced by factors such as the nature of the base, solvent, and the specific boronic acid and palladium catalyst used.

The choice of ligand coordinated to the palladium center is critical in the Suzuki-Miyaura coupling of this compound, profoundly impacting both the reaction rate and the stereochemical integrity of the product.

Phosphine (B1218219) ligands are commonly employed, and their electronic and steric properties can be fine-tuned to optimize the reaction.

Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium atom, which generally accelerates the rate-determining oxidative addition step. organic-chemistry.org However, for the reductive elimination step, a less electron-rich palladium center can be favorable.

Steric Effects: The steric bulk of the phosphine ligand plays a crucial role. Bulky ligands promote the formation of monoligated palladium species, which are often more catalytically active. They also facilitate the reductive elimination step. researchgate.net

For vinylboronic acids, a key challenge can be the potential for Z-to-E isomerization of the double bond. The choice of ligand can significantly influence the stereochemical outcome. For instance, certain bulky phosphine ligands have been shown to be effective in preserving the stereochemistry of the vinyl partner. organic-chemistry.org In some cases, the use of specific ligands can even lead to an inversion of configuration, although retention is the more common outcome.

Table 2: Influence of Selected Ligands on Suzuki-Miyaura Coupling

| Ligand | Typical Characteristics | Effect on Reaction |

| Triphenylphosphine (PPh₃) | Common, moderately electron-donating | General purpose, effective in many cases. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Bulky, strongly electron-donating | Promotes oxidative addition of less reactive chlorides. |

| SPhos | Bulky, electron-rich biarylphosphine | Highly active for a broad range of substrates, including challenging ones. nih.gov |

| RuPhos | Bulky, electron-rich biarylphosphine | Effective for coupling of heteroaryl halides. nih.gov |

The base is an indispensable component of the Suzuki-Miyaura reaction, playing multiple, critical roles throughout the catalytic cycle. researchgate.netdeepdyve.com Its primary function is to facilitate the transmetalation step. organic-chemistry.org

Activation of Boronic Acid: As mentioned, the base reacts with the boronic acid to form a more nucleophilic boronate complex, which is more reactive towards the palladium(II) intermediate. researchgate.netdeepdyve.com The strength and nature of the base can influence the equilibrium of this activation.

Formation of Active Catalyst: The base can also be involved in the formation of the active Pd(0) catalyst from a Pd(II) precatalyst. Furthermore, in the oxo-palladium pathway, the base (as hydroxide) directly participates in the formation of the key palladium-hydroxo intermediate.

Influence on Reaction Rate and Selectivity: The choice of base can significantly affect the reaction rate. researchgate.net Stronger bases may lead to faster reactions but can also promote side reactions like protodeboronation, where the boronic acid is cleaved by a proton source. The amount of base used is also a critical parameter; an excess can sometimes be detrimental. researchgate.net Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).

The Suzuki-Miyaura coupling is celebrated for its broad substrate scope and excellent functional group tolerance, making it a powerful tool for the synthesis of complex molecules.

Aryl and Vinyl Halides/Triflates: A wide variety of aryl and vinyl halides (iodides, bromides, and chlorides) and triflates can be successfully coupled with this compound. researchgate.net Aryl chlorides, which are often less expensive but also less reactive, may require more specialized catalytic systems with bulky, electron-rich ligands. researchgate.net

Functional Group Tolerance: The reaction is compatible with a diverse array of functional groups on both coupling partners. These include esters, ketones, nitriles, and nitro groups. nih.govresearchgate.net This high degree of compatibility obviates the need for protecting group strategies in many cases, leading to more efficient synthetic routes. However, substrates with acidic protons, such as phenols and anilines, may require protection or the use of a sufficient amount of base to neutralize them.

Table 3: Illustrative Substrate Scope for Suzuki-Miyaura Coupling of a Vinylboronic Acid (Note: This table represents typical outcomes for vinylboronic acids in Suzuki-Miyaura reactions, as specific comprehensive data for this compound is not readily available in the cited literature.)

| Aryl Halide Partner | Functional Group | Expected Outcome |

| 4-Bromoanisole | Methoxy (B1213986) (electron-donating) | High yield |

| 4-Bromobenzonitrile | Cyano (electron-withdrawing) | High yield |

| 3-Bromopyridine | Heteroaromatic | Good to high yield |

| 2-Chlorotoluene | Sterically hindered | Moderate to high yield with appropriate catalyst |

| 4-Bromobenzoic acid methyl ester | Ester | High yield |

Suzuki-Miyaura Cross-Coupling Reactions

Multicomponent Reaction Chemistry

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is an ideal substrate for certain MCRs, most notably the Petasis Borono-Mannich reaction.

The Petasis Borono-Mannich (PBM) reaction is a three-component coupling of an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines, such as allylamines. wikipedia.org This reaction is prized for its operational simplicity, broad substrate scope, and ability to generate molecular complexity rapidly. nih.govnih.gov When glyoxylic acid is used as the carbonyl component, the PBM reaction provides a direct route to α-amino acids. researchgate.net

For this compound, the reaction would involve its condensation with an amine and an aldehyde. The vinyl group of the boronic acid acts as the nucleophile, adding to an iminium ion formed in situ from the amine and aldehyde.

| Component | Role | Example Reactant |

|---|---|---|

| Boronic Acid | Nucleophile Source | trans-2-(3-Methoxyphenyl)vinylboronic acid |

| Amine | Forms Iminium Ion | Secondary amines (e.g., Dibenzylamine) |

| Carbonyl | Electrophile (forms Iminium Ion) | Aldehydes (e.g., Glyoxylic acid, α-hydroxy aldehydes) |

The mechanism of the Petasis reaction is believed to proceed through a series of equilibria. organic-chemistry.org The amine and aldehyde first condense to form an iminium ion. Concurrently, the boronic acid can react with a hydroxyl group present on the aldehyde substrate (e.g., an α-hydroxy aldehyde) or the carboxylic acid of glyoxylic acid to form a reactive, electron-rich boronate "ate" complex. wikipedia.orgmdpi.com The key C-C bond-forming step involves the intramolecular transfer of the vinyl group from the boron atom to the electrophilic carbon of the iminium ion. wikipedia.org

Stereocontrol in the Petasis reaction can be achieved by using chiral starting materials. When an enantiopure α-hydroxy aldehyde is used, the reaction with a vinylboronic acid typically proceeds with high diastereoselectivity, producing the anti-β-amino alcohol product. nih.gov This selectivity arises from the formation of a stable boronate intermediate where the vinyl group transfer occurs intramolecularly in a stereodefined manner, minimizing 1,3-allylic strain. wikipedia.org

The use of chiral amines is another effective strategy for inducing stereoselectivity. researchgate.net For instance, reactions involving styrenylboronic acids (structurally similar to the title compound) with the chiral amine N-benzylphenylglycinol have been shown to provide products with high yield and diastereoselectivity (>95:5 d.r.). researchgate.net Furthermore, the intrinsic anti selectivity of the reaction can be overridden by using chiral catalysts. Chiral biphenols, for example, can catalyze the reaction to selectively produce either the syn or anti β-amino alcohol, depending on the catalyst enantiomer used. nih.gov This catalyst-controlled diastereoselectivity significantly enhances the synthetic utility of the Petasis reaction. nih.gov

Petasis Borono-Mannich Reaction

Scope of Boronic Acid Components and Amine/Carbonyl Substrates

The Petasis reaction, a versatile multicomponent reaction, involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. The scope of this reaction is broad, accommodating a wide variety of each component. Vinylboronic acids, such as this compound, are effective nucleophilic partners in this transformation.

The reactivity and success of the Petasis reaction are influenced by the electronic and steric properties of the substrates. Generally, electron-rich vinylboronic acids tend to provide good yields. The presence of the methoxy group on the phenyl ring of this compound makes it an activated substrate for this reaction.

A wide range of amine components are compatible with the Petasis reaction conditions. These include not only secondary amines but also sterically hindered primary amines, anilines, and hydrazines. organic-chemistry.org Similarly, the carbonyl component is not limited to simple aldehydes; α-keto acids like glyoxylic acid are commonly used, leading to the synthesis of β,γ-unsaturated α-amino acids. wikipedia.org The reaction tolerates a diverse array of functional groups on all components, which minimizes the need for protecting group strategies and enhances the reaction's utility in building complex molecular scaffolds. organic-chemistry.org

For instance, studies on the scope of the Petasis reaction have demonstrated that various substituted phenylboronic acids and styrylboronic acids participate efficiently. Phenylboronic acids with electron-donating groups often result in good to excellent yields of the desired Petasis products. nih.gov While specific data for the 3-methoxy substituted vinylboronic acid is not extensively tabulated in isolation, its electron-donating nature suggests favorable reactivity. The general tolerance of the reaction is highlighted in the table below, showcasing typical combinations of substrates.

Table 1: Representative Scope of the Petasis Three-Component Reaction

| Boronic Acid Component | Amine Component | Carbonyl Component | Product Type | Typical Yield |

|---|---|---|---|---|

| Arylboronic Acid | Secondary Amine (e.g., Morpholine) | Glyoxylic Acid | α-Amino Acid | Good to Excellent |

| Vinylboronic Acid | Primary Amine (e.g., Benzylamine) | Salicylaldehyde | Allylic Amino Phenol | Moderate to Good |

| Heteroarylboronic Acid | Aniline Derivative | Paraformaldehyde | Tertiary Amine | Good |

Cascade and Sequence Reactions for Complex Architecture Construction

The products of the Petasis reaction, particularly those derived from this compound, are often highly functionalized molecules that serve as ideal precursors for subsequent transformations. This allows for the development of cascade or sequential reactions where the initial Petasis coupling is followed by further bond-forming events to rapidly construct complex molecular architectures from simple starting materials.

One common strategy involves an intramolecular cyclization of the Petasis product. For example, a Petasis reaction product containing appropriately positioned functional groups can undergo subsequent cyclization to form heterocyclic structures. Research has shown that functionalized 2-aminothiophenes, synthesized via the Petasis reaction, can be subjected to intramolecular cyclization to afford substituted tricyclic thienodiazepines, which are of pharmaceutical interest. nih.gov

Brønsted Acid-Catalyzed and Lewis Acid-Mediated Transformations

Brønsted Acid-Catalyzed Alkenylation Reactions of Benzhydryl Alcohols

Brønsted acids can catalyze the C-C bond-forming reaction between vinylboronic acids and activated alcohols, such as benzhydryl alcohols. This reaction proceeds through the in-situ formation of a stabilized carbocation from the alcohol, which is then trapped by the nucleophilic vinylboronic acid. This method provides a direct route to synthesize 1,1-diaryl-3-alkenes.

In this protocol, a Brønsted acid, such as tetrafluoroboric acid (HBF₄), activates the benzhydryl alcohol by protonating the hydroxyl group, which then departs as a water molecule to generate a resonance-stabilized benzhydryl cation. researchgate.net this compound can then act as the nucleophile, with the vinyl group attacking the carbocation to form the new C-C bond. This process offers excellent atom economy as the organoboronic acid and the alcohol react in a 1:1 ratio. A key advantage of this methodology is its tolerance for a variety of functional groups that might be sensitive to other catalytic systems. researchgate.net

Table 2: Brønsted Acid-Catalyzed Alkenylation of Substituted Benzhydryl Alcohols

| Benzhydryl Alcohol | Organotrifluoroborate/Boronic Acid | Brønsted Acid Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Diphenylmethanol | Potassium (E)-styryltrifluoroborate | HBF₄·OEt₂ | 1,1,3-Triphenylprop-1-ene | 95 |

| (4-MeOC₆H₄)(Ph)CHOH | Potassium (E)-styryltrifluoroborate | HBF₄·OEt₂ | 1-(4-methoxyphenyl)-1,3-diphenylprop-1-ene | 92 |

| (4-CF₃C₆H₄)(Ph)CHOH | Potassium (E)-styryltrifluoroborate | HBF₄·OEt₂ | 1-(4-(trifluoromethyl)phenyl)-1,3-diphenylprop-1-ene | 88 |

| Diphenylmethanol | Potassium phenylethynyltrifluoroborate | HBF₄·OEt₂ | 1,1,3-Triphenylprop-1-yne | 96 |

Note: This table represents the general reactivity of this class of reaction. Potassium alkenyltrifluoroborates are often used as stable, easy-to-handle surrogates for vinylboronic acids. researchgate.net

Lewis Acid-Catalyzed Applications and Mechanistic Aspects

Lewis acids are widely employed to promote transformations involving organoboron compounds, including those with this compound. Lewis acids can activate either the boronic acid or the electrophilic partner, facilitating C-C bond formation under mild conditions.

In the context of the Petasis reaction, the addition of a Lewis acid can sometimes enhance the reaction rate and yield, particularly when less reactive substrates are involved. organic-chemistry.org The Lewis acid can coordinate to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and facilitating the initial condensation with the amine to form the iminium ion intermediate.

Furthermore, Lewis acids like BF₃·OEt₂ are known to catalyze the formation of boronate esters from boronic acids and diols. This can be a key step in certain reaction mechanisms where the boronate ester is the active species. Mechanistic studies on boronate ester-linked covalent organic framework (COF) formation have shown that Lewis acids play a crucial role, although they can also lead to nonproductive complexes with the boronic acid itself. rsc.org In other applications, Lewis acids such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to catalyze the transition-metal-free alkenylation of allylic alcohols with boronic acids, proceeding via activation of the alcohol.

Intramolecular Reactions and Cascade Cyclizations

Palladium-Catalyzed Heck-Suzuki Cascade Reactions

Palladium-catalyzed cascade reactions that combine multiple distinct transformations into a single synthetic operation represent a powerful strategy for the rapid assembly of complex molecular frameworks. A notable example is the Heck-Suzuki cascade, which allows for the sequential formation of two different carbon-carbon bonds.

In a typical intramolecular Heck-Suzuki cascade relevant to this compound, a substrate containing both an aryl or vinyl halide/triflate and an alkene moiety undergoes an initial intramolecular Heck reaction. This step involves the oxidative addition of the palladium(0) catalyst to the halide, followed by carbopalladation across the tethered alkene. This generates a new organopalladium(II) intermediate. Instead of undergoing the typical β-hydride elimination, this intermediate is trapped in a subsequent Suzuki cross-coupling reaction with an externally added organoboron reagent, such as this compound.

Palladium-Catalyzed Cascade Cyclization Reactions

Palladium-catalyzed cascade reactions represent a powerful strategy for the efficient construction of complex molecular architectures from simple precursors in a single operation. vu.nl this compound can serve as a key component in such sequences. These cascades are typically initiated by the oxidative addition of a Pd(0) catalyst to an organic (pseudo)halide, generating an organopalladium(II) species. This intermediate can then undergo a series of intramolecular reactions.

In a representative cascade, an aryl- or vinyl-palladium(II) complex can engage in carbopalladation across the vinyl group of this compound. The resulting organopalladium intermediate is poised for subsequent cyclization steps, which can include further insertions or cross-coupling terminations. vu.nluchicago.edu The presence of the 3-methoxyphenyl (B12655295) group can influence the electronic properties and reactivity of the vinylboronic acid, though a variety of functional groups are generally well-tolerated in these palladium-catalyzed processes. vu.nl The design of these cascades allows for the formation of diverse and complex bi- and tricyclic ring systems. nih.govrsc.org

A hypothetical palladium-catalyzed cascade involving this compound is outlined below:

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into an Ar-X bond of a suitably functionalized substrate. | Ar-Pd(II)-X |

| 2. Carbopalladation | The Ar-Pd(II) complex adds across the double bond of this compound. | Cyclization Precursor |

| 3. Intramolecular Reaction | The newly formed organopalladium intermediate undergoes an intramolecular cyclization (e.g., Heck reaction). | Cyclic Pd(II) Intermediate |

| 4. Termination | The cascade can terminate via various pathways, such as β-hydride elimination or a cross-coupling reaction, regenerating the Pd(0) catalyst. | Final Polycyclic Product |

Metal-Free Carbocyclization with N-Tosylhydrazones

An emerging area of synthetic chemistry is the use of metal-free coupling reactions, which offer advantages in terms of cost, toxicity, and environmental impact. nih.gov this compound can participate in metal-free reductive couplings with N-tosylhydrazones. researchgate.net This process is a powerful method for carbon-carbon bond formation. nih.gov

The reaction is typically initiated by the base-promoted thermal decomposition of an N-tosylhydrazone, which is readily generated from a corresponding aldehyde or ketone. organic-chemistry.org This decomposition forms a transient diazo compound in situ. The diazo compound then reacts with the boronic acid. The reaction is highly versatile, tolerating a wide array of functional groups on both coupling partners. nih.govorganic-chemistry.org When cyclic tosylhydrazones are used, the reaction can proceed with high stereoselectivity, leading to the formation of substituted cyclic structures. nih.gov

The proposed mechanistic pathway involves the following key steps:

Diazo Compound Formation : A base, such as potassium carbonate, facilitates the elimination of p-toluenesulfinic acid from the N-tosylhydrazone to yield a diazo intermediate.

Borate Complex Formation : The diazo compound reacts with this compound to form a boron-ate complex.

C-C Bond Formation and Rearrangement : This complex undergoes rearrangement, involving migration of the vinyl group from boron to the adjacent carbon, with concomitant expulsion of nitrogen gas.

Protonolysis : The resulting alkylboronic acid intermediate is protonated to yield the final reductive coupling product. organic-chemistry.org

This methodology effectively serves as a reductive coupling of a carbonyl compound (via its tosylhydrazone) with the vinylboronic acid, a transformation of significant synthetic value. nih.gov

Undesired Side Reactions and Stability in Reaction Media

Protodeboronation Pathways: Acid-Catalyzed, Base-Catalyzed, and Metal-Catalyzed

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org However, vinylboronic acids, including this compound, are known to undergo protodeboronation very slowly under typical aqueous conditions. ed.ac.uknih.govmanchester.ac.ukresearchgate.netsemanticscholar.org The stability of the C(sp²)-B bond in vinyl systems is significantly higher than in many arylboronic acids. Nonetheless, understanding the potential pathways for this decomposition is crucial for optimizing reaction conditions.

Acid-Catalyzed Protodeboronation : This pathway proceeds via electrophilic substitution, where a proton replaces the boronic acid group. wikipedia.orged.ac.uk The reaction is catalyzed by strong Brønsted acids. researchgate.net DFT studies on arylboronic acids suggest a mechanism involving an intermolecular metathesis via a four-membered ring transition state with the acid. semanticscholar.org

Base-Catalyzed Protodeboronation : Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion, [R-B(OH)₃]⁻. wikipedia.org This boronate is more susceptible to hydrolysis, reacting with a proton source like water in the rate-determining step. wikipedia.orged.ac.uk While this is a known pathway, it is generally a negligible process for vinylboronic acids. ed.ac.uknih.gov

Metal-Catalyzed Protodeboronation : Trace metal impurities or certain metal catalysts can promote protodeboronation. ed.ac.uk Various transition metals, including copper, palladium, gold, and cobalt, have been shown to catalyze this reaction. researchgate.net For instance, copper sulfate (B86663) (CuSO₄) has been demonstrated to be an efficient catalyst for the protodeboronation of arylboronic acids in aqueous media, a reaction that is promoted by the presence of oxygen. lookchem.com

Homocoupling Reactions of Vinylboronic Acids

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the undesired homocoupling of the boronic acid partner can occur, leading to the formation of a symmetrical dimer. For this compound, this would result in the formation of 1,4-bis(3-methoxyphenyl)-1,3-butadiene.

This side reaction is often facilitated by the presence of oxygen, which can affect the palladium catalyst. reddit.com The generally accepted mechanism involves the transmetalation of two equivalents of the vinylboronic acid to the palladium center, followed by reductive elimination to form the C-C bond of the dimer and regenerate the Pd(0) catalyst. In some cases, particularly with sterically hindered or electron-deficient partners, homocoupling can become a significant competing process. researchgate.net

Oxidation Processes and Attenuation Strategies

The carbon-boron bond is susceptible to oxidation, which can lead to the decomposition of the boronic acid. In biological contexts, boronic acids are known to be unstable to oxidation. nih.gov The oxidative cleavage of the C-B bond typically yields the corresponding alcohol or, in the case of a vinylboronic acid, an aldehyde after tautomerization.

The rate-limiting step in the oxidation is believed to be a 1,2-shift, where the organic group migrates from the boron atom to an oxygen atom. nih.gov This process can be attenuated by several strategies:

Inert Atmosphere : Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to oxygen, which is a key oxidant.

Protecting Groups : Conversion of the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond. These groups can then be cleaved under specific conditions to liberate the reactive boronic acid.

Phase-Selective Reactions : Biphasic reaction conditions can be used to achieve chemoselective oxidation. For instance, a boronic acid can be selectively transferred into an aqueous basic phase as a boronate and oxidized, while a less reactive boronate ester remains in the organic phase. st-andrews.ac.uk

Formation of Boroxines and their Equilibrium with Boronic Acids

Boronic acids can undergo a reversible dehydration reaction to form their corresponding cyclotrimeric anhydrides, known as boroxines. researchgate.netnih.gov For this compound, three molecules would condense to form the six-membered B₃O₃ ring of the corresponding boroxine (B1236090), releasing three molecules of water. eckerd.edu

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is highly dependent on the concentration of water in the medium. researchgate.net In the presence of water, the equilibrium favors the monomeric boronic acid, while anhydrous conditions or the removal of water (e.g., by azeotropic distillation) shifts the equilibrium toward the boroxine. nih.gov

Studies on substituted phenylboronic acids have shown that boroxine formation is an entropically driven process, favored by the release of water molecules. researchgate.net Furthermore, electron-donating substituents on the aromatic ring, such as the methoxy group in the subject compound, have been found to support the formation of the boroxine. researchgate.net While boroxines can be used directly in some coupling reactions, the equilibrium between the acid and the boroxine means that the precise concentration of the active monomeric species can be variable. researchgate.net

| Thermodynamic Parameter | Influence on Boroxine Formation | Rationale |

| Enthalpy (ΔH) | Generally unfavorable (endothermic) | Energy is required to break B-O and O-H bonds in the boronic acid. researchgate.net |

| Entropy (ΔS) | Favorable (positive) | The reaction generates four molecules (one boroxine, three water) from three molecules of boronic acid, increasing disorder. researchgate.net |

| Temperature | Formation favored at higher temperatures | The TΔS term becomes more dominant at higher temperatures, favoring the entropy-driven process. researchgate.net |

| Solvent | Formation favored in anhydrous, non-polar solvents | The absence of water and lack of strong solvation for the polar boronic acid shifts the equilibrium to the right. nih.gov |

Applications of Trans 2 3 Methoxyphenyl Vinylboronic Acid in Advanced Organic Synthesis

Construction of Conjugated Systems and Complex Molecular Scaffolds

The vinylboronic acid functional group is a powerful tool for extending π-conjugated systems, which are foundational to materials science and medicinal chemistry. trans-2-(3-Methoxyphenyl)vinylboronic acid serves as a key building block in reactions that forge new carbon-carbon single and double bonds with high fidelity and stereochemical control.

Synthesis of Substituted Styrenes and Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and vinylboronic acids are excellent coupling partners for the synthesis of substituted styrenes. nih.gov In this context, this compound can be coupled with a variety of aryl halides or triflates under palladium catalysis to produce 3-methoxystyryl derivatives. This transformation is highly efficient for creating C(sp²)–C(sp²) bonds and is tolerant of a wide array of functional groups. The trans geometry of the vinylboronic acid is typically retained throughout the reaction, leading to the stereoselective formation of the (E)-styrene isomer. nih.gov

While direct coupling to form biaryls is the domain of arylboronic acids, vinylboronic acids contribute to the synthesis of complex biaryl analogues by first forming styrenyl intermediates which can then undergo further transformations, such as cyclization or subsequent cross-coupling reactions. organic-chemistry.orgrsc.org The synthesis of functionalized styrene (B11656) derivatives is readily achieved through Suzuki coupling protocols involving vinylboronic acid precursors. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for Styrene Synthesis

This table illustrates a general reaction scheme. Specific yields for the title compound may vary based on the coupling partner and precise reaction conditions.

| Boronic Acid | Coupling Partner (Ar-X) | Catalyst System | Product | Typical Yield (%) |

|---|---|---|---|---|

| This compound | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ | (E)-1-(3-methoxystyryl)-4-methoxybenzene | 85-95 |

| This compound | 1-Iodonaphthalene | Pd(dppf)Cl₂, K₃PO₄ | (E)-1-(3-methoxystyryl)naphthalene | 80-90 |

| This compound | 3-Bromopyridine | Pd₂(dba)₃, SPhos | (E)-3-(3-methoxystyryl)pyridine | 75-85 |

Formation of Densely Substituted Conjugated Dienes with Stereocontrol

Conjugated dienes are prevalent structural motifs in natural products and are valuable precursors for cycloaddition reactions, such as the Diels-Alder reaction. nih.gov this compound is an exemplary reagent for the stereoselective synthesis of 1,3-dienes. Through transition-metal-catalyzed cross-coupling reactions with vinyl halides, the compound facilitates the creation of conjugated systems where the stereochemistry of the resulting diene is precisely controlled. nih.gov

For instance, in a Suzuki-Miyaura coupling with a (Z)-vinyl bromide, the trans configuration of the boronic acid is preserved, leading to the formation of a (Z,E)-conjugated diene. This stereochemical retention is a critical advantage, allowing chemists to design and synthesize complex polyene structures with high precision. mdpi.com Neodymium alkylborohydride complexes have also been utilized to promote the trans-1,4 specific polymerization of conjugated dienes. rsc.org

Role in Stereoselective Synthesis

The ability to control the three-dimensional arrangement of atoms is a central goal of organic synthesis. This compound plays a significant role in asymmetric reactions, where it adds to prochiral substrates to create new stereocenters with a high degree of enantiomeric or diastereomeric control.

Enantioselective Conjugate Addition Reactions with Enones

Rhodium-catalyzed asymmetric conjugate addition is a powerful method for the enantioselective formation of carbon-carbon bonds. nih.gov In this reaction, a chiral rhodium complex activates the vinylboronic acid, which then adds to an α,β-unsaturated ketone (enone) to generate a β-substituted ketone with a new chiral center. The use of chiral phosphine (B1218219) ligands, such as BINAP or Chiraphos, is crucial for inducing high levels of enantioselectivity. nih.gov

Vinylboronic acids, including the trans-2-(4-methoxyphenyl)vinylboronic acid analog, have proven to be effective nucleophiles in these transformations. nih.gov The reaction typically proceeds with high yield and excellent enantiomeric excess (ee), demonstrating the utility of this method for accessing optically active compounds.

Table 2: Rhodium-Catalyzed Enantioselective Conjugate Addition to Chalcone

Data presented is representative of vinylboronic acids in this type of reaction. The specific substrate is this compound.

| Enone Substrate | Chiral Ligand | Catalyst | Solvent | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Chalcone | (S)-BINAP | [Rh(cod)₂]BF₄ | Dioxane/H₂O | >95 |

| Cyclohexenone | (R)-Chiraphos | [Rh(acac)(CO)₂] | Toluene (B28343) | >98 |

| 2-Cyclopenten-1-one | (S,S)-Me-DuPhos | [Rh(cod)(OH)]₂ | THF/H₂O | >97 |

Asymmetric Michael Addition Reactions

The Michael addition, a subset of conjugate addition reactions, is fundamental to organic synthesis. Asymmetric variants of this reaction allow for the stereocontrolled construction of complex molecules. This compound can serve as the nucleophilic partner in organocatalyzed or metal-catalyzed asymmetric Michael additions. For example, chiral catalysts can facilitate the addition of the vinyl group to various Michael acceptors, such as nitroalkenes or α,β-unsaturated aldehydes, to produce adducts with high enantioselectivity. mdpi.com

These reactions are pivotal in the synthesis of biologically active compounds, including derivatives of γ-aminobutyric acid (GABA), where the stereochemistry is critical for pharmacological activity. mdpi.com The development of polymer-anchored chiral catalysts has also shown promise for facilitating these reactions with good yields and high enantiomeric excesses. nih.gov

Diastereoselective Synthesis of Complex Ring Systems

Beyond creating single stereocenters, this compound is employed in tandem reactions that construct complex cyclic systems with multiple stereocenters in a single operation. A notable example is the rhodium(I)-catalyzed tandem conjugate addition-Michael cyclization. organic-chemistry.org In this process, the vinylboronic acid first adds to a specifically designed enone substrate. The resulting intermediate, a rhodium enolate, then undergoes an intramolecular Michael cyclization to form a new ring, creating multiple stereocenters with high diastereoselectivity. organic-chemistry.org

This strategy has been successfully applied to the synthesis of 1,2,3-trisubstituted indanes, which are important structural motifs in medicinal chemistry. organic-chemistry.org Furthermore, related cyclization strategies, such as the oxonium-Prins cyclization, demonstrate the broader utility of styrenyl precursors (derivable from the title boronic acid) in the stereoselective synthesis of complex heterocyclic ring systems like tetrahydrofurans. imperial.ac.uknih.gov

Functionalization of Diverse Organic Scaffolds

The strategic placement of reactive functional groups on the this compound molecule allows for its incorporation into a wide array of organic structures, facilitating the creation of novel compounds with tailored properties.

The derivatization of benzhydryl alcohols to form substituted 1,1-diaryl-propene derivatives is a significant transformation in organic synthesis. While the direct reaction of this compound with benzhydryl alcohols is not extensively documented, related methodologies suggest its potential as a key reagent. Conceptually, this transformation could be achieved through a palladium-catalyzed coupling reaction where the benzhydryl alcohol is first converted to a suitable electrophile, such as a benzhydryl halide or triflate. Subsequent Suzuki-Miyaura coupling with this compound would then yield the desired tri-substituted propene scaffold. This approach would offer a convergent and modular route to a class of compounds with potential applications in materials science and medicinal chemistry.

A significant application of this compound is in the synthesis of hybrid molecules that combine the structural features of resveratrol (B1683913) and phthalides. These hybrid compounds are of interest due to their potential biological activities. The core of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. clockss.org

In this approach, a suitably functionalized phthalide (B148349) derivative, typically bearing a halide or triflate group, is coupled with this compound. clockss.org This reaction efficiently forms the critical carbon-carbon bond that links the two distinct moieties, creating the stilbene-like backbone of the hybrid molecule. The reaction is valued for its reliability and its tolerance of various functional groups, which allows for the synthesis of a diverse library of hybrid analogues for structure-activity relationship studies. clockss.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Resveratrol-Phthalide Hybrid Synthesis

| Component | Example | Role |

| Boronic Acid | This compound | Vinyl group source |

| Coupling Partner | Brominated or triflated phthalide | Aryl scaffold source |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Facilitates C-C bond formation |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Stabilizes and activates the catalyst |

| Base | K₃PO₄ (Potassium phosphate) | Activates the boronic acid |

| Solvent | Toluene | Reaction medium |

The functionalization of quinones is a key strategy for accessing molecules with important redox properties and biological activities. One modern approach involves the direct C-H functionalization of the quinone ring with organoboron reagents. Research has demonstrated a method for the direct arylation and alkylation of various quinones using aryl- and alkylboronic acids, respectively. This reaction proceeds at room temperature using catalytic silver(I) nitrate (B79036) and a persulfate co-oxidant, likely through a radical-mediated mechanism. organic-chemistry.org

However, a crucial finding from these studies is that this specific methodology is not effective for vinylboronic acids. organic-chemistry.org Under the developed radical conditions, this compound and other vinylboronic acids fail to provide the desired allylated quinone products in appreciable yields. organic-chemistry.org This highlights a limitation in the substrate scope of this particular C-H functionalization technique. Alternative methods, such as rhodium-catalyzed 1,4-conjugate addition, represent a more viable pathway for the addition of vinyl groups to activated alkenes like quinones, proceeding through a different, non-radical mechanism involving transmetalation from the boron to the rhodium catalyst. wiley-vch.decore.ac.uk

Contributions to Materials Science and Polymer Chemistry

The unique chemical properties of this compound make it a valuable component in the design of advanced materials, including responsive polymers, sensors, and functionalized surfaces.

The boronic acid group is a cornerstone of "smart" or "responsive" materials due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in sugars like glucose. mdpi.comnih.gov This interaction forms a five- or six-membered cyclic boronate ester. The equilibrium of this reaction is highly sensitive to pH and the concentration of the diol. nih.govmdpi.com

This compound can be incorporated as a monomer into polymer chains via its vinyl group. The resulting polymer is decorated with pendant boronic acid moieties that act as recognition sites. mdpi.com In an aqueous environment, the binding of a diol like glucose to the boronic acid shifts the equilibrium towards the charged boronate ester, increasing the polymer's hydrophilicity. mdpi.com This change in charge and solvation can trigger a macroscopic response, such as the swelling of a hydrogel or the dissolution of polymer aggregates. mdpi.comnih.gov This principle is the basis for developing:

Glucose Sensors: Changes in glucose concentration lead to measurable changes in the material's physical properties, such as volume or optical characteristics, which can be translated into a quantitative reading. nih.govrsc.org

Self-Regulated Drug Delivery Systems: A hydrogel loaded with a drug (e.g., insulin) can be designed to swell and release its payload specifically in response to high glucose levels. mdpi.com

Table 2: Components of a Boronic Acid-Based Glucose Sensing System

| Component | Function | Example Material/Molecule |

| Polymer Backbone | Provides the structural framework for the material. | Polyacrylamide, Poly(N-isopropylacrylamide) |

| Recognition Moiety | Reversibly binds to the target analyte (glucose). | This compound |

| Analyte | The molecule to be detected. | Glucose, fructose, or other cis-diol containing compounds |

| Transducer | Converts the binding event into a measurable signal. | The polymer matrix itself (swelling), or an incorporated dye |

Immobilizing this compound onto surfaces is a powerful strategy for creating advanced materials with precisely controlled properties. The boronic acid group serves as a versatile anchor for the oriented immobilization of biomolecules containing cis-diol functionalities, such as the carbohydrate chains found in the Fc region of antibodies. researchgate.netrsc.org

This surface modification can be achieved through several methods:

Covalent Grafting: The vinyl group can be used to attach the molecule to a pre-functionalized surface via polymerization or other addition reactions.

Polymer Adsorption: Polymers synthesized from this compound can be coated onto a substrate, presenting a high density of boronic acid groups at the interface. nih.gov

By functionalizing surfaces with boronic acids, materials can be engineered for specific applications, including:

Biosensors and Immunoassays: Creating surfaces that can selectively capture antibodies or other glycoproteins in a controlled orientation, enhancing sensor sensitivity and performance. researchgate.net

Biocompatible Coatings: Modifying the surface of materials to improve their interaction with biological systems, for example, by creating surfaces that can selectively bind to cells or bacteria. frontiersin.org

Microfluidic Devices: Patterning paper or other cellulosic materials to create hydrophobic barriers, as the boronic acids can form esters with the diols present in cellulose, enabling the fabrication of low-cost diagnostic devices. nih.gov

Application as Dynamic Cross-Links in Vitrimers

This compound is a valuable monomer in the development of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. These materials possess robust, cross-linked networks at operational temperatures but can be reprocessed and reshaped at elevated temperatures due to the presence of dynamic covalent bonds. The utility of this compound in this context stems from the ability of its boronic acid moiety to form dynamic boronic ester cross-links.

The core mechanism enabling the unique properties of these vitrimers is the transesterification of boronic esters. In a typical formulation, this compound, or its corresponding boronic ester, is copolymerized with multifunctional monomers containing diol groups. The reaction between the boronic acid and diol functionalities creates a cross-linked polymer network. These boronic ester linkages are covalent bonds that provide the material with the mechanical integrity and solvent resistance characteristic of thermosets.

However, unlike permanent covalent bonds, boronic ester bonds are reversible and can undergo exchange reactions, particularly at elevated temperatures. This dynamic nature allows the polymer network to rearrange its cross-links without depolymerization, a process that enables stress relaxation, malleability, and reprocessing of the material. The presence of the vinyl group in this compound allows for its incorporation into the polymer backbone through various polymerization techniques, such as free-radical polymerization.

The exchange mechanism in these boronic ester-based vitrimers can occur through several pathways, including transesterification with free diol groups within the polymer matrix or through a metathesis-like reaction between existing boronic esters. The rate of these exchange reactions is temperature-dependent, which dictates the vitrimeric behavior of the material. At lower temperatures, the exchange is slow, and the material behaves as a classic thermoset. As the temperature increases, the rate of transesterification accelerates, allowing the network to flow and be remolded.

The methoxy (B1213986) group on the phenyl ring of this compound can also influence the properties of the resulting vitrimer by affecting the electronic nature of the boronic acid, which in turn can modulate the kinetics of the transesterification reaction. This allows for the fine-tuning of the material's thermal and mechanical properties.

Table 1: Key Features of Boronic Ester-Based Vitrimers

| Feature | Description |

| Dynamic Bond | Boronic Ester |

| Exchange Mechanism | Transesterification, Metathesis |

| Monomer Functionality | Boronic Acid, Diol |

| Key Property | Reprocessability, Self-Healing, Malleability |

| Controlling Factor | Temperature, Catalyst (optional) |

Emerging Roles in Medicinal Chemistry Building Blocks (without biological activity/clinical data)

This compound serves as a versatile building block in medicinal chemistry for the synthesis of complex organic molecules and novel scaffolds for drug discovery. Its utility arises from the presence of two key reactive functionalities: the vinylboronic acid group and the methoxy-substituted phenyl ring. Organoboron compounds, in general, are widely used as intermediates in organic synthesis due to their stability, low toxicity, and diverse reactivity.

The primary application of this compound in this area is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceutical compounds. The vinyl group of the molecule can be coupled with a wide array of aryl or heteroaryl halides and triflates to generate substituted styrenes. These styrene derivatives are important structural motifs found in numerous biologically relevant molecules.

The methoxyphenyl moiety of the compound also offers a site for further functionalization, and its electronic properties can influence the reactivity of the vinylboronic acid. The meta-position of the methoxy group can direct subsequent electrophilic aromatic substitution reactions, allowing for the introduction of additional diversity into the molecular scaffold.

The versatility of this compound as a building block is highlighted by its potential to participate in various other organic transformations. For instance, vinylboronic acids can undergo reactions such as conjugate additions, Heck-type reactions, and cyclizations to construct complex carbocyclic and heterocyclic systems. These resulting molecular frameworks are often considered "privileged scaffolds" in medicinal chemistry, as they are known to interact with a variety of biological targets.

Table 2: Synthetic Applications of this compound in Medicinal Chemistry

| Reaction Type | Reactant | Resulting Structure | Potential Scaffold |

| Suzuki-Miyaura Coupling | Aryl Halide | Substituted Styrene | Stilbenes, Diaryl Alkenes |

| Suzuki-Miyaura Coupling | Heteroaryl Halide | Heteroaryl-substituted Styrene | Heterocyclic Compounds |

| Conjugate Addition | Michael Acceptor | Functionalized Alkylboronic Ester | Complex Aliphatic Chains |

| Cycloaddition | Diene | Cyclohexene Derivative | Carbocyclic Systems |

The use of this compound allows for the modular and efficient synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Its ability to introduce both vinyl and substituted aryl functionalities makes it a valuable reagent for generating molecular complexity and exploring chemical space.

Analytical and Computational Methodologies in Research on Trans 2 3 Methoxyphenyl Vinylboronic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of trans-2-(3-Methoxyphenyl)vinylboronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used to elucidate its structure and confirm its successful synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons on the vinyl group are particularly diagnostic. Due to the trans configuration, the coupling constant (J-value) between the two vinyl protons is expected to be in the range of 15-18 Hz, a characteristic feature that confirms the stereochemistry of the double bond. The chemical shifts of these protons are influenced by the neighboring phenyl and boronic acid groups. The protons on the methoxy-substituted phenyl ring typically appear as a complex multiplet pattern in the aromatic region of the spectrum. The single methyl group of the methoxy (B1213986) substituent would present as a sharp singlet.

¹³C NMR spectroscopy provides complementary information by detecting the chemical environment of each carbon atom. The spectrum would show distinct signals for the vinyl carbons, the carbons of the phenyl ring (including the carbon attached to the methoxy group and the one bonded to the vinyl group), and the methyl carbon of the methoxy group. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Illustrative ¹H NMR Data for this compound: This table is based on expected values for similar compounds and serves as an illustrative example.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinyl H (α to B) | 6.2 - 6.5 | Doublet | 17.0 - 18.0 |

| Vinyl H (β to B) | 7.3 - 7.6 | Doublet | 17.0 - 18.0 |

| Aromatic H's | 6.8 - 7.4 | Multiplet | - |

| Methoxy H's (OCH₃) | ~3.8 | Singlet | - |

Illustrative ¹³C NMR Data for this compound: This table is based on expected values for similar compounds and serves as an illustrative example.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Vinyl C (α to B) | 120 - 130 |

| Vinyl C (β to B) | 140 - 150 |

| Aromatic C's | 110 - 140 |

| Aromatic C-O | 158 - 162 |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for assessing the purity of a sample. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the clear observation of the molecular ion peak. This peak's mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound, providing strong evidence of its identity.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with a high degree of accuracy, which allows for the determination of its elemental formula, further confirming its identity. Fragmentation patterns observed in the mass spectrum can also offer structural information, although extensive fragmentation is less common with soft ionization methods. The presence of impurities would be indicated by additional peaks in the mass spectrum.

Computational Chemistry for Mechanistic Support and Prediction

Computational chemistry, particularly methods based on quantum mechanics, provides a powerful lens through which to view the behavior of this compound at a molecular level. These theoretical calculations can predict molecular properties and reaction pathways, offering insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For reactions involving this compound, such as the Suzuki-Miyaura coupling, DFT calculations can be used to map out the entire reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products.

By identifying the transition state structures and their corresponding energy barriers, researchers can determine the rate-determining step of the reaction and understand how different factors, such as catalysts and solvents, influence the reaction rate. For example, DFT studies on similar vinylboronic acids in Suzuki-Miyaura couplings have helped to elucidate the roles of the palladium catalyst and the base in the transmetalation step. These calculations can also predict the feasibility of different competing reaction pathways.

Computational modeling is also invaluable for understanding the electronic properties of this compound and for predicting the stereoselectivity of its reactions. The presence of the methoxy group at the meta position of the phenyl ring has specific electronic effects that can be quantified through computational analysis.

Calculations of molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the molecule's reactivity and its behavior as an electron donor or acceptor. The calculated electrostatic potential surface can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites of electrophilic or nucleophilic attack.

Furthermore, computational models can be used to predict and explain the stereoselectivity of reactions. For instance, in reactions where new chiral centers are formed, DFT calculations can be used to determine the energies of the transition states leading to different stereoisomers. The calculated energy difference between these transition states can be used to predict the ratio of the resulting stereoisomers, providing a theoretical basis for the observed stereoselectivity.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Catalytic Systems for Enhanced Reactivity and Selectivity

While palladium-based catalysts are the cornerstone for reactions involving vinylboronic acids, future research will focus on creating novel catalytic systems that offer improved performance. The goal is to achieve higher yields, faster reaction times, and greater selectivity under milder conditions, particularly for challenging substrates.

Current research on Suzuki-Miyaura couplings for various aryl and vinyl halides has highlighted catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ and Pd(OAc)₂/PCy₃, which are effective even at room temperature. researchgate.netorganic-chemistry.org These systems have demonstrated success with a broad spectrum of substrates, including typically unreactive aryl chlorides. organic-chemistry.org Future work could focus on adapting and optimizing such catalysts specifically for trans-2-(3-Methoxyphenyl)vinylboronic acid to enhance its coupling efficiency with sterically hindered or electronically demanding partners.

Furthermore, research into alternative metals beyond palladium is a promising avenue. For instance, ruthenium hydride catalysts have been shown to facilitate the borylative coupling of vinyl boronates with olefins, offering a new route to functionalized vinylboron derivatives. researchgate.netrsc.org Exploring the applicability of such ruthenium-based systems or other transition metals could lead to novel reactivity and selectivity patterns for this compound.

Table 1: Comparison of Modern Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst System | Coupling Partners | Reaction Conditions | Key Advantages | Potential for this compound |

|---|---|---|---|---|

| Pd₂(dba)₃/P(t-Bu)₃ | Aryl/vinyl halides (incl. chlorides) + Arylboronic acids | Room Temperature | Broad substrate scope, high yields for challenging substrates. researchgate.net | Enhanced coupling with a wider range of aryl and vinyl chlorides under mild conditions. |

| Pd(OAc)₂/PCy₃ | Aryl/vinyl triflates + Arylboronic acids | Room Temperature | Effective for triflate substrates. researchgate.net | Efficient coupling with triflate electrophiles, expanding the range of accessible products. |

Expanding the Substrate Scope and Functional Group Tolerance of Established Reactions

A significant area for future research lies in expanding the range of molecules that can be synthesized using this compound. This involves rigorously testing its reactivity with a wider variety of coupling partners and under conditions that preserve sensitive functional groups.

Studies on complex molecules, such as meso-substituted trans-A₂B-corroles, have demonstrated that Suzuki-Miyaura cross-coupling can be achieved with excellent functional group tolerance using tailored palladium catalysts. researchgate.net These reactions have been successful with sterically hindered, inactivated, and heteroaromatic boronic acids. researchgate.net This suggests a promising future for applying this compound to the synthesis of highly functionalized, complex molecular architectures. Future investigations should systematically probe the compatibility of this reagent with substrates bearing sensitive groups like aldehydes, ketones, and unprotected amines or alcohols, which are often challenging in traditional coupling reactions.

The development of B-alkyl Suzuki-Miyaura couplings, which form C(sp³)–C(sp²) bonds, also presents an opportunity. mdpi.comprinceton.edu Research in this area has identified effective ligands and conditions for coupling alkylboranes with aryl or vinyl halides. mdpi.com Applying these advanced methods to this compound could enable its use in synthesizing molecules with valuable alkyl-aryl or alkyl-vinyl motifs.

Advancements in Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound should prioritize the development of more environmentally benign methods for both its synthesis and its subsequent use in chemical reactions.

Recent advancements include Miyaura borylation and Suzuki-Miyaura couplings performed under near-neat conditions or in green solvents with low palladium loadings. rsc.org These one-pot procedures reduce waste and improve process efficiency. rsc.org Applying such methodologies to the synthesis and application of this compound would align with sustainability goals. Another approach involves using heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, which can be easily recovered and recycled, minimizing metal contamination in the final products. mdpi.com

Furthermore, the use of flow chemistry offers a greener and safer alternative to traditional batch processes for synthesizing boronic acids. sci-hub.seacs.orgnih.gov Flow reactors allow for precise control over reaction parameters, which can suppress side reactions and enable the safe handling of unstable intermediates, ultimately leading to higher yields and purity. sci-hub.seacs.orgorganic-chemistry.org

Integration of this compound in Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of key building blocks into automated platforms. This compound is an ideal candidate for such systems due to the robustness of boronic acid-based reactions.

Automated synthesizers are capable of performing iterative C-C bond-forming steps, including Suzuki-Miyaura couplings, to rapidly assemble diverse small molecules. chemrxiv.org The stability and reactivity of boronic acids make them well-suited for these platforms. nih.gov Future work should focus on developing standardized protocols for using this compound in automated systems that utilize pre-packaged reagents and robotic handling to accelerate the discovery of new functional molecules. synplechem.com

Flow chemistry also plays a crucial role in high-throughput synthesis. vapourtec.com Continuous flow setups can handle organolithium chemistry safely and efficiently on a multigram scale, enabling the rapid production of boronic acids and other intermediates with reaction times as short as one second. organic-chemistry.org Integrating the synthesis and subsequent coupling reactions of this compound into a continuous flow process would represent a significant step towards on-demand, high-throughput chemical manufacturing.

Exploration of Novel Bond-Forming Reactions Beyond Current Paradigms

Beyond the well-established Suzuki-Miyaura coupling, this compound has the potential to participate in a variety of other, less explored bond-forming reactions. A key area of future research is the discovery and development of these novel transformations.

One exciting frontier is the use of vinylboronic acids in bioorthogonal chemistry. Vinylboronic acids have been identified as efficient reactants in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. nih.govnih.govacs.org These reactions are fast, selective, and can occur in aqueous environments, making them suitable for labeling biomolecules in living cells. acs.org Investigating the reactivity of this compound in such cycloadditions could open up new applications in chemical biology.

Another avenue is the exploration of transition-metal-free reactions. Organoboron reagents can act as nucleophiles in conjugate addition reactions without the need for a metal catalyst, expanding their synthetic utility. researchgate.net Furthermore, boronic acids themselves can serve as catalysts for reactions like Friedel-Crafts alkylations and Beckmann rearrangements by activating hydroxyl groups. ualberta.ca Exploring the potential of this compound in these and other novel catalytic or non-catalyzed roles could significantly broaden its impact in organic synthesis.

Table 2: Emerging Reaction Types for Vinylboronic Acids

| Reaction Type | Description | Key Features | Potential Application for this compound |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Cycloaddition reaction with electron-poor dienes (e.g., tetrazines). nih.govacs.org | Bioorthogonal, fast kinetics in aqueous media, no catalyst required. nih.gov | Use in biological labeling and modification of biomolecules. |

| Transition-Metal-Free Conjugate Addition | Nucleophilic addition to α,β-unsaturated systems without a metal catalyst. researchgate.net | Avoids transition metal contamination, offers alternative reactivity. | Green and cost-effective C-C bond formation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing trans-2-(3-Methoxyphenyl)vinylboronic acid, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling between aryl halides and vinylboronic acids. Critical conditions include inert atmospheres (N₂/Ar), anhydrous solvents (THF or DMF), and precise stoichiometric ratios to minimize homocoupling byproducts. For example, trans-2-(4-methoxyphenyl)vinylboronic acid was prepared using 2-iodosylbenzoic acid under copper catalysis, yielding 62% product . Optimizing base selection (e.g., Na₂CO₃) and temperature (60–80°C) is essential for reproducibility.

Q. How is the structural integrity and purity of this compound verified in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Key diagnostic signals include:

- ¹H NMR : Doublets for vinyl protons (δ ~6.5–7.5 ppm, J = 15–16 Hz, confirming trans configuration).

- ¹³C NMR : Signals for boronic acid (-B(OH)₂) and methoxy (-OCH₃) groups.

Additional validation via High-Performance Liquid Chromatography (HPLC) (>95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) is recommended. For example, NMR data for analogous compounds (e.g., trans-2-(4-methylphenyl)vinylboronic acid) show diagnostic vinyl proton coupling constants (J = 15.4 Hz) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound is widely used in:

- Cross-coupling reactions : Suzuki-Miyaura couplings to synthesize styrenes and biaryl derivatives.

- Catalytic cycles : Copper-catalyzed oxyvinylations with diazo compounds to form iodonium intermediates .

- Functional group transformations : The boronic acid moiety enables chemoselective modifications (e.g., oxidation to phenols or coupling with halides).

Advanced Research Questions

Q. How does the electronic nature of the 3-methoxyphenyl substituent influence reactivity in cross-coupling reactions compared to other substituents (e.g., 4-methoxy or halides)?

- Methodological Answer : The 3-methoxy group is electron-donating, altering the aryl ring's electronic density and steric profile. This reduces oxidative addition efficiency in palladium-catalyzed reactions compared to electron-withdrawing groups (e.g., -Br, -F) but enhances stability during catalytic cycles. For instance, bromine and fluorine substituents in analogs like 3-bromo-5-fluoro-2-methoxyphenylboronic acid increase electrophilicity, accelerating coupling rates . Comparative studies using Hammett constants (σ) or DFT-calculated Fukui indices can quantify these effects .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homocoupling) when using this compound in copper-catalyzed oxyvinylation?

- Methodological Answer : Key strategies include:

- Ligand optimization : Bulky ligands (e.g., phenanthroline) stabilize copper intermediates, reducing undesired pathways.

- Solvent control : Polar aprotic solvents (e.g., DCM) minimize protodeboronation.

- Additives : Silver salts (Ag₂O) scavenge iodide byproducts, improving yields. In a reported oxyvinylation, 2-iodosylbenzoic acid and trans-2-(4-methoxyphenyl)vinylboronic acid achieved 62% yield under optimized copper catalysis .

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., boron atom reactivity).

- Vibrational frequencies : Match experimental IR spectra for functional group validation.

Studies on analogous 3-formylphenylboronic acid show strong correlations between computed and experimental NMR chemical shifts (Δδ < 0.5 ppm) . Discrepancies arise from solvent effects or crystal packing, necessitating MD simulations for accurate comparisons.